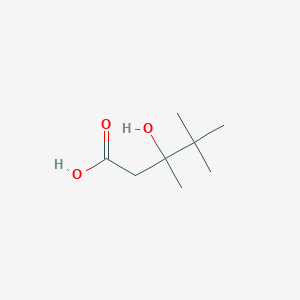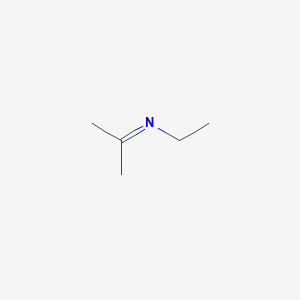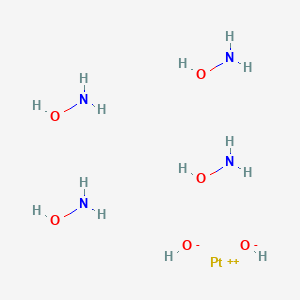
2,6-Dicyanotrichloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyanotrichloropyridine (DCTP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DCTP is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It is widely used in chemical research as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dicyanotrichloropyridine is not well understood. However, it is believed that it acts as a nucleophile and undergoes various reactions with other organic compounds. This compound is known to react with amines, alcohols, and thiols to form various derivatives. The reactivity of this compound can be attributed to the presence of the cyano group, which is a strong electron-withdrawing group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is known that this compound is toxic and can cause skin irritation and respiratory problems. It is recommended to handle this compound with caution and use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dicyanotrichloropyridine has several advantages as a building block for the synthesis of organic compounds. It is readily available and relatively cheap. It is also highly reactive and can form various derivatives with other organic compounds. However, this compound is toxic and requires careful handling. The reaction between this compound and other organic compounds can be highly exothermic and requires careful control of the reaction conditions.
Zukünftige Richtungen
There are several future directions for the research on 2,6-Dicyanotrichloropyridine. One of the areas of research is the synthesis of new pyridine derivatives using this compound as a building block. The synthesis of new pyridine derivatives can lead to the discovery of new pharmaceuticals, agrochemicals, and other fine chemicals. Another area of research is the development of new reaction conditions for the synthesis of this compound. The development of new reaction conditions can improve the yield of this compound and make its synthesis more efficient. Finally, the toxicity of this compound needs to be studied further to understand its potential health effects and to develop appropriate safety guidelines for its handling.
Conclusion
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is widely used in chemical research as a building block for the synthesis of various organic compounds. The synthesis of this compound involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The mechanism of action of this compound is not well understood, but it is believed to act as a nucleophile and undergo various reactions with other organic compounds. This compound is toxic and requires careful handling. The future directions for the research on this compound include the synthesis of new pyridine derivatives, the development of new reaction conditions, and the study of its toxicity.
Synthesemethoden
The synthesis of 2,6-Dicyanotrichloropyridine involves the reaction of 2,6-dichloropyridine with cyanogen bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to form this compound. The reaction is highly exothermic and requires careful control of the reaction conditions. The yield of this compound can be improved by using various solvents and optimizing the reaction parameters.
Wissenschaftliche Forschungsanwendungen
2,6-Dicyanotrichloropyridine is widely used in chemical research as a building block for the synthesis of various organic compounds. It is used to synthesize pyridine derivatives, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of liquid crystals, dyes, and other functional materials.
Eigenschaften
| 17824-85-0 | |
Molekularformel |
C7Cl3N3 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
3,4,5-trichloropyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7Cl3N3/c8-5-3(1-11)13-4(2-12)6(9)7(5)10 |
InChI-Schlüssel |
ZVOWUYIDRJPVTD-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=N1)C#N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


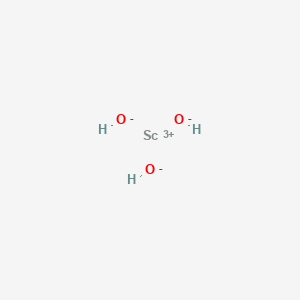
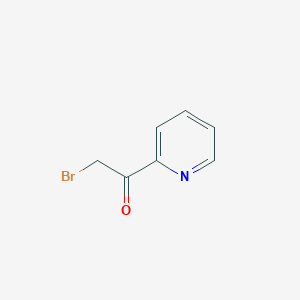


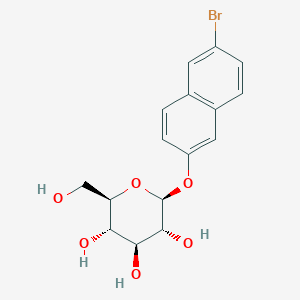
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)
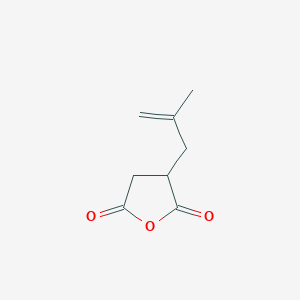
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)

